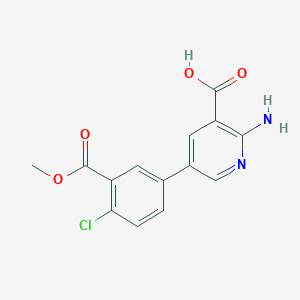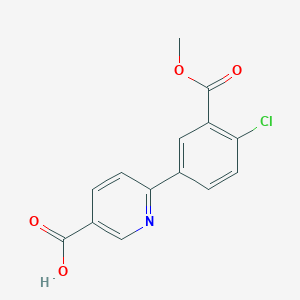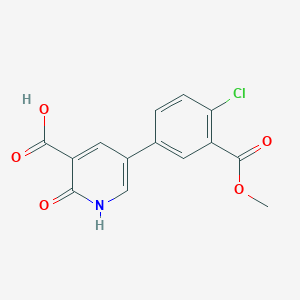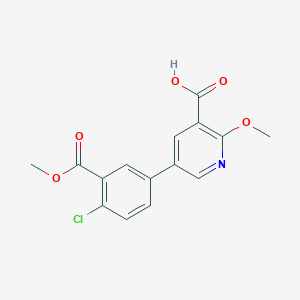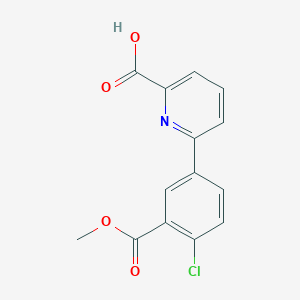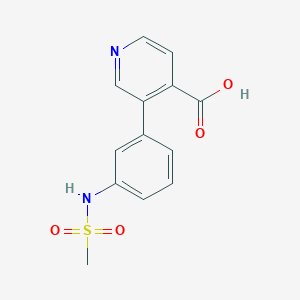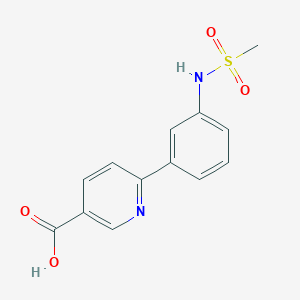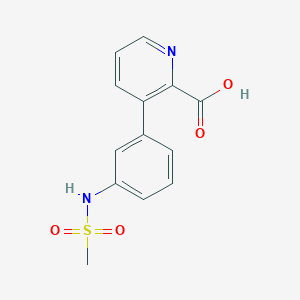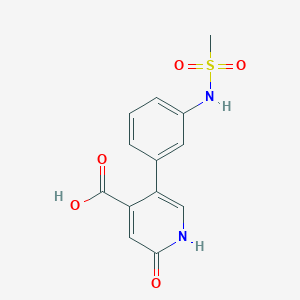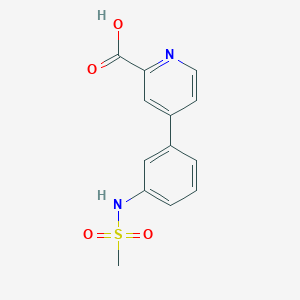
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is an organic compound that has been studied for its potential applications in the scientific research field. MSPP is a sulfur-containing compound that is used as an intermediate in the synthesis of other compounds, such as 4-methylsulfonyl-1-phenylpiperidine (MSPP-1-PIP) and 4-methylsulfonyl-2-phenylpiperidine (MSPP-2-PIP). MSPP has also been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not fully understood. It is believed that 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% binds to the active site of the enzymes AChE and MAO and inhibits their activity. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been shown to interact with other proteins and enzymes in the body, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are not fully understood. In vitro studies have shown that 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can inhibit the activity of the enzymes AChE and MAO, leading to increased levels of acetylcholine and serotonin, norepinephrine, and dopamine in the brain. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been shown to interact with other proteins and enzymes in the body, which may play a role in its biochemical and physiological effects.
实验室实验的优点和局限性
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientists. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is stable in a wide range of temperatures and pH levels. However, there are also some limitations to using 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be toxic if ingested, and it can cause skin irritation if handled without proper protection.
未来方向
There are a number of potential future directions for the research of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%. One potential direction is to further study its biochemical and physiological effects and determine how it interacts with other proteins and enzymes in the body. In addition, further research could be done to explore the potential therapeutic applications of 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%, such as its potential use as an inhibitor of AChE and MAO. Finally, research could be done to develop more efficient synthesis methods for 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and its derivatives.
合成方法
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 3-methylsulfonylaminophenol (MSA) with picolinic acid (PA). The reaction begins with the formation of a diazonium salt from MSA, which is then reacted with PA to form an azo compound. The azo compound is then reduced to form 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%. Other methods for synthesizing 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% include the reaction of 3-methylsulfonylbenzyl bromide with PA, and the reaction of 3-methylsulfonylbenzyl chloride with PA.
科学研究应用
4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in the scientific research field. 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%-1-PIP and 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%-2-PIP, which are synthesized from 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95%, have been studied for their potential use as inhibitors of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. In addition, 4-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential use as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which can have beneficial effects on mood and behavior.
属性
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCNEVEKDCVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


